1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride

Description

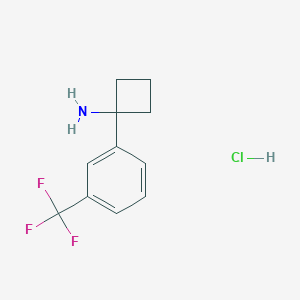

Chemical Structure: The compound 1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride (CAS: 1039932-76-7) consists of a cyclobutane ring fused to an amine group (-NH2) and a 3-(trifluoromethyl)phenyl substituent (Fig. 1). Its molecular formula is C12H14F3N·HCl, with a molecular weight of 229.24 g/mol (free base) and 265.7 g/mol (hydrochloride salt) .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-1-3-8(7-9)10(15)5-2-6-10;/h1,3-4,7H,2,5-6,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIXZNWSYYGSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857241 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094218-35-5 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride typically involves the following steps:

Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent addition to the phenyl ring.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and strong oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group is known to modify the electronic properties of compounds, influencing their reactivity and stability. This modification is particularly useful in:

- Pharmaceutical Development : The compound can be used to synthesize drug candidates with improved pharmacological properties.

- Agrochemicals : The unique properties imparted by the trifluoromethyl group enhance the effectiveness of agrochemical formulations.

Biology

Research indicates that compounds containing trifluoromethyl groups can exhibit diverse biological activities. The specific applications include:

- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .

- Cancer Therapy : Similar compounds have shown promise in targeting cancer pathways, indicating potential anticancer activity.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(2-Methylphenyl)cyclobutanamine | Methyl group instead of trifluoromethyl | Different lipophilicity |

| 1-(2-Chlorophenyl)cyclobutanamine | Chlorine substituent | Varying electronic properties |

| 1-(2-Nitrophenyl)cyclobutanamine | Nitro group | Known for different biological activities |

This table highlights how variations in substituents can lead to distinct pharmacological profiles, which is crucial for medicinal chemistry.

Case Study 1: Neuropharmacological Potential

A study explored the neuropharmacological effects of trifluoromethyl-substituted compounds, revealing significant interactions with serotonin receptors. The findings indicated that these compounds could modulate receptor activity and influence neurochemical pathways, suggesting a framework for studying this compound's effects on the brain .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR of cyclobutane derivatives revealed that modifications to the cyclobutane structure could enhance or diminish biological activity. This underscores the importance of structural optimization in developing effective therapeutic agents. For instance, small changes in molecular architecture can lead to significant differences in efficacy and safety profiles.

Potential Therapeutic Applications

The therapeutic potential of this compound is still under investigation, but early research suggests applications in:

- Neuropharmacology : Targeting neurotransmitter systems for neurological disorders.

- Cancer Treatment : Investigating its role in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties :

- Density : 1.194 g/cm³ (predicted)

- Boiling Point : 248.4°C (predicted)

- pKa : 10.27 (predicted), indicating moderate basicity .

- Applications : Primarily used as a pharmaceutical intermediate , particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways .

Synthesis : The compound is synthesized via cyclization reactions, with reported yields of ~45% using optimized routes involving intermediates like 3-(trifluoromethyl)phenyl precursors .

Comparison with Structurally Similar Compounds

1-(3-Chlorophenyl)cyclobutanamine Hydrochloride

- Structure : Replaces the -CF3 group with a -Cl substituent at the phenyl ring.

- Molecular Formula : C10H12ClN·HCl (CAS: 959140-89-7) .

- Lipophilicity: -CF3 significantly increases lipophilicity (logP ~2.5) compared to -Cl (logP ~1.8), influencing membrane permeability and bioavailability .

- Applications : Used in agrochemical research due to its cost-effectiveness and moderate bioactivity .

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine

2-(Trifluoromethyl)cyclobutanamine Hydrochloride

1-(3-(Trifluoromethyl)benzyl)cyclobutanamine Hydrochloride

- Structure: Introduces a benzyl linker between the cyclobutane and -CF3 phenyl group (CAS: Not provided) .

- Key Differences :

Data Tables

Table 1. Structural and Physical Properties Comparison

Research Findings

- Trifluoromethyl Impact : The -CF3 group enhances metabolic stability and target affinity due to its strong electron-withdrawing and hydrophobic effects, making it superior to -Cl in CNS drug design .

- Stereochemical Considerations : Substitution on the cyclobutane ring (vs. phenyl) drastically alters conformational preferences, impacting binding to G-protein-coupled receptors .

- Synthetic Challenges: Bis-CF3 analogs require specialized fluorination techniques, increasing production costs compared to mono-substituted derivatives .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride, also known as 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, which can influence their pharmacological properties. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : C10H12ClF3N

- Molecular Weight : 239.66 g/mol

- Structure : The compound features a cyclobutane ring substituted with a trifluoromethylphenyl group and an amine functional group, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-inflammatory and anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes involved in inflammatory processes and tumor progression. Preliminary studies suggest that it may inhibit pathways associated with cell proliferation and inflammation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of this compound:

Case Studies

-

Anti-Cancer Activity :

- In a study evaluating various compounds for their anticancer properties, this compound demonstrated notable inhibition of cell viability in glioma cells, suggesting potential as an anti-glioma agent due to its ability to induce apoptosis and inhibit proliferation pathways independent of AMPK signaling .

- Inflammation Modulation :

Safety Profile

While preliminary findings are promising, it is crucial to consider the safety profile of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.